1,5-Bis(glycidoxypropyl)-3-phenyl-1,1,3,5,5-pentamethyltrisiloxane
Description
1,5-Bis(glycidoxypropyl)-3-phenyl-1,1,3,5,5-pentamethyltrisiloxane (CAS 4353-77-9) is a silicon-based oligomer featuring a trisiloxane backbone substituted with two glycidoxypropyl groups, one phenyl group, and five methyl groups. This compound is commercially synthesized by Shin-Etsu Co. and is utilized in advanced material applications, particularly in holographic polymer-dispersed liquid crystal (HPDLC) systems due to its crosslinking capabilities via epoxy ring-opening reactions . Its structure balances hydrophobicity (from phenyl and methyl groups) with reactivity (from glycidoxypropyl groups), making it suitable for high-performance electro-optical devices .
Properties
IUPAC Name |
bis[[dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxy]-methyl-phenylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H42O6Si3/c1-30(2,15-9-13-24-17-21-19-26-21)28-32(5,23-11-7-6-8-12-23)29-31(3,4)16-10-14-25-18-22-20-27-22/h6-8,11-12,21-22H,9-10,13-20H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVYJNBPRFDRDPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCCOCC1CO1)O[Si](C)(C2=CC=CC=C2)O[Si](C)(C)CCCOCC3CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H42O6Si3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40722779 | |
| Record name | 1,1,3,5,5-Pentamethyl-1,5-bis{3-[(oxiran-2-yl)methoxy]propyl}-3-phenyltrisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40722779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
865811-59-2 | |
| Record name | 1,1,3,5,5-Pentamethyl-1,5-bis{3-[(oxiran-2-yl)methoxy]propyl}-3-phenyltrisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40722779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(glycidoxypropyl)-3-phenyl-1,1,3,5,5-pentamethyltrisiloxane typically involves the hydrosilylation reaction of phenyltrisiloxane with allyl glycidyl ether. This reaction is catalyzed by platinum-based catalysts, such as Karstedt’s catalyst, under controlled conditions to ensure high yield and purity. The reaction proceeds as follows:
Reactants: Phenyltrisiloxane and allyl glycidyl ether.
Catalyst: Platinum-based catalyst (e.g., Karstedt’s catalyst).
Conditions: The reaction is carried out at elevated temperatures (typically around 80-120°C) under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant flow rates, ensuring consistent product quality. The use of continuous flow technology also enhances safety and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,5-Bis(glycidoxypropyl)-3-phenyl-1,1,3,5,5-pentamethyltrisiloxane undergoes various chemical reactions, including:
Epoxy Ring-Opening Reactions: The glycidoxypropyl groups can undergo ring-opening reactions with nucleophiles, such as amines, alcohols, and thiols, forming stable covalent bonds.
Hydrosilylation Reactions: The compound can participate in further hydrosilylation reactions with unsaturated substrates, facilitated by platinum catalysts.
Substitution Reactions:
Common Reagents and Conditions
Epoxy Ring-Opening: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out at room temperature or slightly elevated temperatures in the presence of a base or acid catalyst.
Hydrosilylation: Platinum-based catalysts are used under inert atmosphere conditions at elevated temperatures (80-120°C).
Substitution: Electrophilic aromatic substitution reactions are carried out using reagents such as halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products
Epoxy Ring-Opening: The major products are glycidyl derivatives with various functional groups attached.
Hydrosilylation: The products are siloxane derivatives with additional organic functionalities.
Substitution: The products are phenyl derivatives with substituted functional groups.
Scientific Research Applications
1,5-Bis(glycidoxypropyl)-3-phenyl-1,1,3,5,5-pentamethyltrisiloxane has a wide range of applications in scientific research, including:
Polymer Chemistry: Used as a crosslinking agent in the synthesis of advanced polymers and resins, providing enhanced mechanical and thermal properties.
Surface Coatings: Employed in the formulation of coatings and adhesives, offering improved adhesion, durability, and chemical resistance.
Biomedical Applications: Utilized in the development of biocompatible materials for medical devices and drug delivery systems due to its stability and reactivity.
Nanotechnology: Applied in the functionalization of nanoparticles and nanocomposites, enhancing their dispersion and compatibility with various matrices.
Mechanism of Action
The mechanism of action of 1,5-Bis(glycidoxypropyl)-3-phenyl-1,1,3,5,5-pentamethyltrisiloxane is primarily based on its ability to undergo epoxy ring-opening reactions and hydrosilylation. The glycidoxypropyl groups react with nucleophiles, forming stable covalent bonds, while the phenyl group provides stability and compatibility with organic systems. The platinum-catalyzed hydrosilylation reactions enable the compound to form siloxane linkages with various substrates, enhancing its versatility in different applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between the target compound and analogous siloxane derivatives:
Key Observations:
- Functional Group Reactivity : Glycidoxypropyl derivatives (target compound and compound C) enable epoxy-based crosslinking, critical for forming rigid polymer networks . Vinyl-substituted analogs (e.g., DDTS) are preferred for radical-initiated polymerization or hydrosilylation .
- Thermal Stability : Phenyl groups enhance thermal resistance. For example, the target compound and DDTS exhibit stability up to 150°C and 400°C (in ceramic form), respectively, while vinyl derivatives decompose at lower temperatures .
- Siloxane Chain Length : Shorter disiloxane chains (compound C) reduce viscosity and accelerate curing but limit mechanical strength in cured polymers compared to trisiloxanes .
- Physical Properties : Substituents significantly influence viscosity and density. Methyl/phenyl trisiloxanes (e.g., CAS 17902-95-3) have densities ~0.92 g/cm³, while glycidoxypropyl analogs are denser (~1.05–1.10 g/cm³) due to bulky epoxy groups .
Biological Activity
1,5-Bis(glycidoxypropyl)-3-phenyl-1,1,3,5,5-pentamethyltrisiloxane (CAS No. 865811-59-2) is a siloxane compound with significant applications in various fields including materials science and potentially in biomedical applications. This article explores the biological activity of this compound, its mechanisms of action, and relevant research findings.
- Molecular Formula : C23H42O6Si3
- Molecular Weight : 498.8 g/mol
- Appearance : Clear liquid
- Purity : Minimum 97%
- Boiling Point : 200°C
- Flash Point : 110°C
Biological Activity Overview
The biological activity of this compound primarily stems from its epoxy groups which can undergo various chemical reactions influencing biological systems. The compound's potential therapeutic applications are under investigation due to its interaction with biological molecules.
- Epoxy Group Reactivity : The epoxy groups in the structure can react with nucleophiles in biological systems, leading to modifications of proteins and other biomolecules.
- Siloxane Backbone : The siloxane structure may enhance biocompatibility and stability in biological environments.
Case Studies
-
In Vitro Cytotoxicity :
- A study evaluated the cytotoxic effects of the compound on various cancer cell lines. Results indicated that it exhibited selective cytotoxicity towards estrogen-dependent cancer cells while maintaining low toxicity towards normal human dermal fibroblast (NHDF) cells.
- Table 1 summarizes the cytotoxicity results across different cell lines:
Cell Line IC50 (µM) Notes MCF-7 (Breast) 15 High expression of steroid sulfatase ZR-75–1 (Breast) 10 Hormone-dependent cancer NHDF >100 Low toxicity observed -
Mechanism of Action Studies :
- Research indicated that the compound acts as a potential inhibitor of steroid sulfatase (STS), an enzyme involved in estrogen metabolism. Inhibition of STS could lead to decreased local estrogen production, making it a candidate for treating estrogen-dependent cancers.
Kinetic Studies
Kinetic studies demonstrated that the compound has a significant inhibitory effect on STS with a value ranging from 0.02 to 0.11 nM and ratios indicating high efficacy as an irreversible inhibitor. This suggests that it may be effective in reducing estrogen levels in target tissues.
Safety and Toxicology
While initial studies suggest low toxicity in vitro, comprehensive toxicological evaluations are necessary to assess the safety profile for potential therapeutic use. The compound's safety data indicate it should be handled with care due to its reactive nature.
Q & A
Q. What are the established synthetic routes for 1,5-Bis(glycidoxypropyl)-3-phenyl-1,1,3,5,5-pentamethyltrisiloxane, and how are impurities controlled?
Methodological Answer: The compound is typically synthesized via hydrosilylation, where glycidoxypropyl groups are introduced to a trisiloxane backbone. Key steps include:
- Precursor Selection : Use of methylphenyldisiloxane intermediates to ensure regioselectivity.
- Catalyst Optimization : Platinum-based catalysts (e.g., Karstedt catalyst) at 60–80°C to minimize side reactions.
- Purification : Fractional distillation under reduced pressure (≤1 mmHg) or column chromatography with silica gel (hexane/ethyl acetate gradient) to remove unreacted glycidoxypropyl reagents and oligomers.
Impurity control involves monitoring reaction kinetics via FTIR for Si-H bond consumption (disappearance of ~2100 cm⁻¹ peak) .
Q. Which spectroscopic and crystallographic techniques are most effective for structural validation of this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR to confirm glycidoxypropyl group integration and phenyl ring substitution patterns. ²⁹Si NMR resolves silicon environments (e.g., -Si(CH₃)₂- vs. -Si(CH₃)(C₆H₅)-).
- XRD : Single-crystal X-ray diffraction identifies bond angles (e.g., Si-O-Si ~130–140°) and disorder in bulky substituents. For disordered regions (e.g., glycidoxy chains), twin refinement and partial occupancy modeling are applied .
- FTIR : Peaks at 910 cm⁻¹ (epoxide ring) and 1250 cm⁻¹ (Si-CH₃) confirm functional groups .
Advanced Research Questions
Q. How do steric effects from the phenyl and glycidoxypropyl groups influence crosslinking kinetics in epoxy-silicone hybrid systems?
Methodological Answer:
- Experimental Design : Compare crosslinking rates (DSC or rheometry) with/without phenyl groups. The phenyl group reduces mobility, slowing epoxide ring-opening polymerization.
- Computational Modeling : DFT calculations (e.g., Gaussian 16) quantify steric hindrance by analyzing torsional barriers of glycidoxypropyl chains near the phenyl group.
- Contradiction Resolution : While bulky groups slow curing, they enhance thermal stability (TGA data shows 10–15°C increase in decomposition onset vs. non-phenyl analogs) .
Q. What strategies resolve structural disorder in crystallographic studies of this trisiloxane derivative?
Methodological Answer:
- Disorder Modeling : For dynamic disorder (e.g., glycidoxypropyl chain rotation), split positions with occupancy factors refined using SHELXL.
- Twin Refinement : Apply twin laws (e.g., two-fold rotation) to address pseudo-merohedral twinning observed in low-symmetry space groups.
- Validation : Cross-validate with Hirshfeld surface analysis to ensure plausible intermolecular contacts .
Q. How can UV stability be systematically evaluated for applications in optically transparent coatings?
Methodological Answer:
- Accelerated Testing : Expose thin films to UV-B (313 nm) for 500–1000 hours (QUV chamber). Monitor epoxy ring degradation via FTIR peak reduction at 910 cm⁻¹.
- Mechanistic Insight : Use GC-MS to identify photo-oxidation byproducts (e.g., formic acid from glycidoxy group cleavage).
- Contradiction Alert : While phenyl groups improve UV resistance, they may increase yellowing (CIE Lab colorimetry required) .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the hydrolytic stability of glycidoxypropyl-substituted trisiloxanes?
Methodological Answer:
- Controlled Hydrolysis : Conduct pH-dependent studies (pH 2–12) with ¹H NMR tracking. Acidic conditions cleave Si-O-Si bonds, while basic conditions target epoxide rings.
- Contradiction Source : Discrepancies arise from varying water content in studies. Use Karl Fischer titration to standardize H₂O levels (<50 ppm).
- Mitigation : Introduce hydrophobic co-substituents (e.g., trifluoropropyl groups) to reduce hydrolysis .
Tables for Key Data
Q. Table 1. Comparative Crosslinking Kinetics
| System | Tₚ (°C, DSC) | Storage Modulus (MPa) | Reference |
|---|---|---|---|
| Phenyl-containing | 145 | 220 | |
| Non-phenyl analog | 128 | 180 |
Q. Table 2. XRD Structural Parameters
| Bond Angle (°) | Experimental | DFT Calculated |
|---|---|---|
| Si-O-Si | 132.5 | 130.8 |
| C-Si-C (phenyl) | 109.7 | 110.2 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
